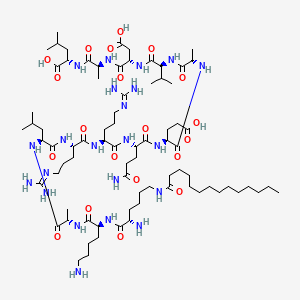
105425-98-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 105425-98-7 is known as the SV40 T-Ag-derived nuclear localization signal peptide. This peptide is a nuclear localization signal that facilitates the transport of tagged DNA into the cell nucleus. It is composed of twelve amino acids: proline, lysine, lysine, lysine, arginine, lysine, valine, glutamic acid, aspartic acid, proline, tyrosine, and cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The SV40 T-Ag-derived nuclear localization signal peptide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of this peptide involves large-scale solid-phase peptide synthesis, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography to remove any impurities and ensure the peptide’s quality .
Chemical Reactions Analysis
Types of Reactions
The SV40 T-Ag-derived nuclear localization signal peptide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in disulfide bond formation due to the presence of cysteine.
Common Reagents and Conditions
Peptide Bond Formation: This reaction typically uses reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole in the presence of a base like N-methylmorpholine.
Disulfide Bond Formation: This reaction can be facilitated by oxidizing agents such as iodine or air oxidation under basic conditions.
Major Products
The major product of these reactions is the SV40 T-Ag-derived nuclear localization signal peptide itself, with potential modifications such as disulfide bonds between cysteine residues .
Scientific Research Applications
The SV40 T-Ag-derived nuclear localization signal peptide has several scientific research applications:
Chemistry: It is used in studies involving peptide synthesis and modification.
Biology: It is employed to study nuclear transport mechanisms and the role of nuclear localization signals in cellular processes.
Medicine: It is used in gene therapy research to facilitate the delivery of therapeutic genes into the cell nucleus.
Industry: It is utilized in the development of peptide-based drugs and delivery systems.
Mechanism of Action
The SV40 T-Ag-derived nuclear localization signal peptide exerts its effects by binding to importin proteins, which recognize the nuclear localization signal and facilitate the transport of the peptide and its tagged DNA into the cell nucleus. This process involves the interaction of the peptide with the nuclear pore complex, allowing it to pass through the nuclear envelope .
Comparison with Similar Compounds
Similar Compounds
TAT peptide: Another nuclear localization signal peptide derived from the trans-activator of transcription protein of the human immunodeficiency virus.
NLS from nucleoplasmin: A nuclear localization signal peptide derived from the nucleoplasmin protein.
Uniqueness
The SV40 T-Ag-derived nuclear localization signal peptide is unique due to its specific sequence and high efficiency in transporting tagged DNA into the cell nucleus. Compared to other nuclear localization signal peptides, it has a higher affinity for importin proteins, making it more effective in gene delivery applications .
Properties
CAS No. |
105425-98-7 |
|---|---|
Molecular Formula |
C₆₆H₁₁₁N₁₉O₁₈S |
Molecular Weight |
1490.77 |
sequence |
One Letter Code: PKKKRKVEDPYC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B612446.png)
![(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B612450.png)






